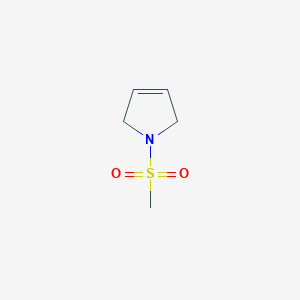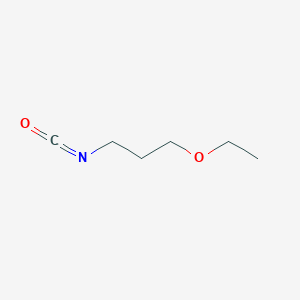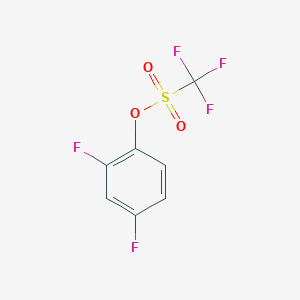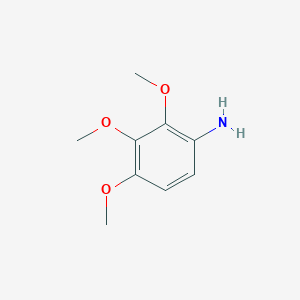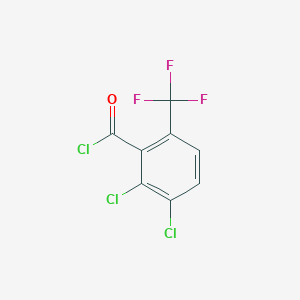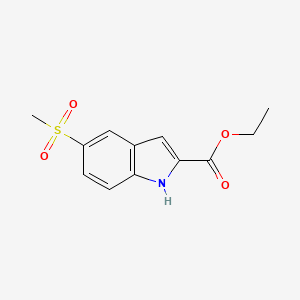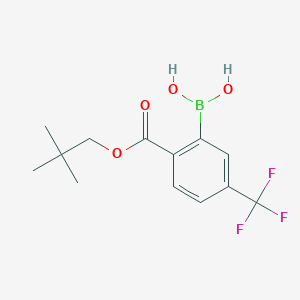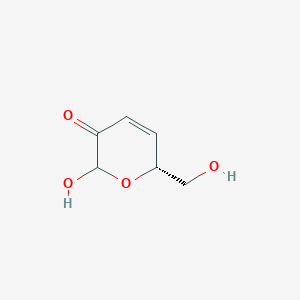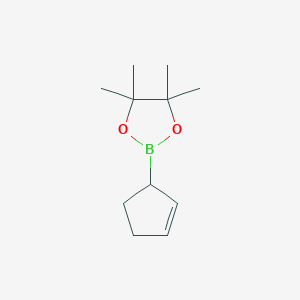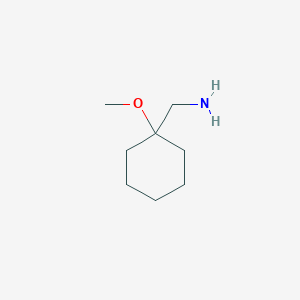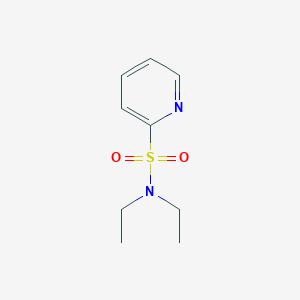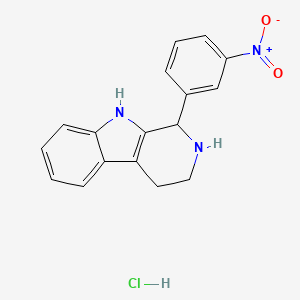
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride is a chemical compound with the molecular formula C17H16ClN3O2 . It is available for purchase from various suppliers.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found . For comprehensive property data, it’s best to refer to material safety data sheets (MSDS) or similar resources.Wissenschaftliche Forschungsanwendungen
Mutagenic Studies : 9H-Pyrido(3,4-b)indole derivatives have been studied for their mutagenic properties. For example, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a compound produced by norharman and aniline in the presence of S9 mix, is known to be mutagenic (Murakami et al., 2010).
Synthesis for Medical Applications : These compounds have been synthesized for potential medical applications. For instance, derivatives like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid have been explored for their antidiabetic activity in diabetic rats (Choudhary et al., 2011).
Synthesis and Crystal Structure Analysis : The synthesis and crystal structure analysis of 9-phenyl-β-carboline, a related compound, have been conducted to understand their properties better. This involves catalytic methods and single X-ray diffraction analysis (Meesala et al., 2014).
Exploration of Tranquilizing Properties : The tranquilizing properties of 1,2,3,4-tetrahydro-9H-pyrido-[3,4-b]-indole have been explored, emphasizing its synthesis using classical condensation methods (Oliveira & Koike, 2003).
Analytical Methodologies in Food Sciences : In the context of food sciences, these compounds have been studied for their formation during heating of protein-rich food, utilizing analytical methodologies like LC-MS and LC-MS/MS for detection and quantification in foodstuffs (Crotti et al., 2010).
Investigation of Antialgal Activity : The isolation of norharmalane from cyanobacterial culture media and its antialgal activity has been investigated, revealing potential applications in antifouling systems (Volk, 2006).
Carcinogenic Implications : Research has explored the potential involvement of 9H-pyrido[3,4-b]indole (norharman) in carcinogenesis, particularly its effect on cytochrome P450-related activities and DNA intercalation (Nii, 2003).
Corrosion Inhibition in Industrial Applications : The use of indole derivatives, such as 9H-pyrido[3,4-b]indole, as corrosion inhibitors for steel in hydrochloric solutions has been studied, providing insights into industrial applications (Lebrini, Robert, & Roos, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c21-20(22)12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17;/h1-7,10,16,18-19H,8-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYWVMNGSOETJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40907246 |
Source


|
| Record name | 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride | |
CAS RN |
102207-59-0 |
Source


|
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)
